An In-depth Technical Guide to Varenicline Lactam: Structure, Properties, and Analysis
An In-depth Technical Guide to Varenicline Lactam: Structure, Properties, and Analysis
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: The Context of Varenicline and Its Impurities
Varenicline, marketed under trade names such as Chantix® and Champix®, is a first-line pharmacotherapy for smoking cessation.[1][2] Its mechanism of action involves partial agonism at the α4β2 nicotinic acetylcholine receptor, which alleviates nicotine withdrawal symptoms and reduces the rewarding effects of smoking.[3][4] The synthesis and stability of varenicline, a complex tetracyclic amine, can lead to the formation of various related substances, including process-related impurities and degradation products. For drug development professionals and researchers, a thorough understanding of these impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product.
This guide provides an in-depth technical overview of a key varenicline-related compound: Varenicline Lactam. As a known metabolite of varenicline, this compound is of significant interest in both metabolic and impurity profiling studies.[5] This document will detail its chemical structure, physicochemical properties, and analytical characterization, providing a comprehensive resource for scientists in the pharmaceutical field.
Varenicline Lactam: A Detailed Profile
Chemical Identity
Varenicline Lactam is a cyclic amide derivative of varenicline. Its formation involves a modification of the varenicline core structure, resulting in a lactam ring.
-
Systematic Name: 6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][1]benzazepin-7-one
-
CAS Number: 873302-30-8
-
Molecular Formula: C₁₃H₁₁N₃O
-
Molecular Weight: 225.25 g/mol
Chemical Structure
The chemical structure of Varenicline Lactam is characterized by the presence of a carbonyl group within the seven-membered ring of the varenicline framework, forming a lactam. This structural change significantly alters the electronic and steric properties of the molecule compared to the parent drug.
Figure 1: 2D Chemical Structure of Varenicline Lactam
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Varenicline Lactam is essential for developing analytical methods, understanding its metabolic fate, and assessing its potential impact as a drug impurity.
| Property | Value | Source/Comment |
| Appearance | White Powder | [6] |
| Molecular Formula | C₁₃H₁₁N₃O | [7] |
| Molecular Weight | 225.25 | [7] |
| Melting Point | 140.1-142.9°C | [6] |
| Solubility | Data not available. Lactams generally exhibit a range of solubilities in organic solvents depending on their structure.[8][9][10][11] | It is reasonable to predict solubility in polar organic solvents such as methanol, ethanol, and acetonitrile. |
| pKa | Data not available. The pKa of the parent compound, varenicline, is 9.2.[12] The lactam functionality is generally weakly basic.[12][13] | The pKa of Varenicline Lactam is expected to be significantly lower than that of varenicline due to the presence of the electron-withdrawing carbonyl group adjacent to the nitrogen atom. |
Formation and Significance
Varenicline Lactam is recognized as a metabolite of varenicline.[5] While the specific metabolic pathways leading to its formation have not been extensively detailed in the public literature, it is plausible that it is formed through oxidative metabolism of the varenicline molecule. The metabolism of varenicline is generally considered to be minimal, with a large portion of the drug excreted unchanged.[1][4] However, the formation of metabolites, including N-carbamoyl glucuronide and oxidized products, has been observed.[5]
As an impurity in varenicline drug substance or product, the presence of Varenicline Lactam would be monitored and controlled according to regulatory guidelines to ensure the safety and quality of the medication.
Analytical Characterization: A Practical Approach
Workflow for Isolation and Characterization
Figure 2: Workflow for the Isolation and Characterization of Varenicline Lactam.
Experimental Protocol: Isolation by Preparative HPLC
The following protocol is adapted from a validated method for the isolation of a hydroxy varenicline impurity and serves as a robust template for the isolation of Varenicline Lactam.
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column suitable for preparative scale (e.g., 250 x 20 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A gradient optimized to resolve Varenicline Lactam from varenicline and other impurities. A starting point could be a linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min).
-
Detection: UV detection at a wavelength where Varenicline Lactam exhibits significant absorbance (e.g., 235 nm).
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
Procedure:
-
Prepare a concentrated solution of the crude varenicline sample containing Varenicline Lactam in a suitable solvent (e.g., methanol or a mixture of mobile phases).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Perform multiple injections onto the preparative HPLC system.
-
Collect the fractions corresponding to the Varenicline Lactam peak.
-
Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilize the resulting residue to obtain the isolated Varenicline Lactam as a solid.
Spectroscopic Analysis for Structural Elucidation
1. Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is recommended.
-
Expected Results: The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the exact mass of Varenicline Lactam (C₁₃H₁₂N₃O⁺). Fragmentation patterns obtained through MS/MS analysis can provide further structural information.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).
-
Expected ¹H NMR Features: The spectrum would be expected to show signals corresponding to the aromatic and aliphatic protons of the varenicline core. The absence of the N-H proton signal from the parent varenicline and the presence of signals consistent with the rigid lactam structure would be key indicators.
-
Expected ¹³C NMR Features: The most notable feature would be a downfield signal corresponding to the carbonyl carbon of the lactam ring (typically in the range of 160-180 ppm).
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) FT-IR.
-
Expected Features: A strong absorption band in the region of 1650-1690 cm⁻¹ characteristic of a cyclic amide (lactam) carbonyl stretch would be a definitive feature.
Pharmacological and Toxicological Considerations
As a metabolite of varenicline, Varenicline Lactam's pharmacological and toxicological profile is of interest. While specific studies on the biological activity of Varenicline Lactam are not widely published, it is a general principle in drug development that metabolites are assessed for their potential to contribute to the therapeutic effect or to cause adverse effects. Varenicline itself is a partial agonist at α4β2 nicotinic acetylcholine receptors and a full agonist at α7 receptors.[8] Any assessment of Varenicline Lactam would likely involve evaluating its binding affinity and functional activity at these and other relevant receptors.
Conclusion
References
-
Obach, R. S., Reed-Hagen, A. E., Krueger, S. S., Obach, R. S., Reed-Hagen, A. E., & Krueger, S. S. (2006). Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug metabolism and disposition, 34(1), 121–130. [Link]
-
Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Varenicline. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Jordan, C. J., & Xi, Z. X. (2018). Discovery and development of varenicline for smoking cessation. Expert opinion on drug discovery, 13(7), 671–683. [Link]
-
varenicline | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Faessel, H. M., Smith, B. J., Gibbs, M. A., & Burstein, A. H. (2010). A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation. Clinical pharmacokinetics, 49(12), 799–816. [Link]
-
Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]
-
Varenicline Tartrate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. [Link]
-
2-Pyrrolidone. (n.d.). In Wikipedia. [Link]
- A method for controlling the solubility of a β-lactam nucleus. (1998).
-
Varenicline. (n.d.). PubChem. [Link]
-
A Review of the Clinical Pharmacokinetics and Pharmacodynamics of Varenicline for Smoking Cessation. (2010). ResearchGate. [Link]
-
Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. (2023). Psych Scene Hub. [Link]
-
Chemical structure of varenicline. Source: PubChem database. (n.d.). ResearchGate. [Link]
-
An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma and dosage form. (2013). ResearchGate. [Link]
-
Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. (2018). Taylor & Francis Online. [Link]
-
Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. (2020). ResearchGate. [Link]
-
picogram level quantification of varenicline in human plasma samples by lc-esi-ms/ms. (2018). ResearchGate. [Link]
-
Lactam. (n.d.). In Wikipedia. [Link]
-
Chemical structure of varenicline (VRC) and its absorption spectrum... (n.d.). ResearchGate. [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of Var. (2021). FDA. [Link]
-
Solute–solvent interactions in lactams–water ternary solvents. (2011). RSC Publishing. [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. (2013). PMC. [Link]
-
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][1]benzazepin-8-yl). (n.d.). precisionFDA. [Link]
-
Chemical structures of Varenicline Tartrate and degradant product (DP-I). (n.d.). ResearchGate. [Link]
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies. [Link]
-
Cyclic Amides - Lactams. (n.d.). Química Organica.org. [Link]
-
β-Lactam. (n.d.). In Wikipedia. [Link]
-
Varenicline Lactam. (n.d.). molsyns.com. [Link]
-
Facile synthesis of hexahydropyrazino[2,3-e]pyrazines from 3-aminomethyl-1,2,4-triazoles. (2016). ResearchGate. [Link]
-
Showing metabocard for Varenicline (HMDB0015398). (2012). Human Metabolome Database. [Link]
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source not further specified].
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (n.d.). The Distant Reader. [Link]
-
Varenicline Lactam. (n.d.). Analytica Chemie. [Link]
Sources
- 1. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Varenicline Lactam | molsyns.com [molsyns.com]
- 7. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 8. WO1998048037A1 - A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Solute–solvent interactions in lactams–water ternary solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
